molecular formula C17H35IN2O B10858873 Opratonium iodide CAS No. 210419-36-6

Opratonium iodide

カタログ番号: B10858873
CAS番号: 210419-36-6
分子量: 410.4 g/mol
InChIキー: NXLJXARAIIJYAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Opratonium iodide (CAS No.: 210419-36-6) is a quaternary ammonium compound with the molecular formula C₁₇H₃₅IN₂O and a molecular weight of 410.3771 g/mol . Structurally, it consists of a trimethylammonium group linked to a 10-undecenamido chain via a propyl spacer, distinguishing it from simpler iodide salts.

特性

CAS番号

210419-36-6

分子式

C17H35IN2O

分子量

410.4 g/mol

IUPAC名

trimethyl-[3-(undec-10-enoylamino)propyl]azanium;iodide

InChI

InChI=1S/C17H34N2O.HI/c1-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2,3)4;/h5H,1,6-16H2,2-4H3;1H

InChIキー

NXLJXARAIIJYAJ-UHFFFAOYSA-N

正規SMILES

C[N+](C)(C)CCCNC(=O)CCCCCCCCC=C.[I-]

製品の起源

United States

類似化合物との比較

Dimethylsulphonium Iodide

  • Molecular Formula : C₂H₇IS
  • Molecular Weight : 202.05 g/mol
  • Key Properties : Melting point of 165°C ; exhibits exceptional antibacterial activity against Staphylococcus aureus (MIC <1 µg/mL), outperforming many steroidal derivatives .
  • Applications: Investigated as a novel antibiotic due to high antimicrobial efficacy.

Methyl Iodide (CH₃I)

  • Molecular Formula : CH₃I
  • Molecular Weight : 141.94 g/mol
  • Key Properties : Volatile liquid at room temperature; significant environmental emissions (e.g., 70% from oceans , 24% from rice paddies) contribute to atmospheric iodine cycles .

Potassium Iodide (KI)

  • Molecular Formula : KI
  • Molecular Weight : 166.00 g/mol
  • Key Properties : Rapid absorption and excretion via kidneys; used for iodine supplementation and thyroid protection during nuclear incidents .
  • Side Effects : Causes iodism (e.g., acne, mucosal irritation) with chronic use; hypersensitivity reported in some patients .

Sodium Iodide (NaI)

  • Molecular Formula : NaI
  • Molecular Weight : 149.89 g/mol
  • Key Properties : High solubility in water; used in radiopharmaceuticals (e.g., thyroid imaging) .
  • Applications: Medical diagnostics and radiation therapy.

Data Table: Comparative Analysis of Opratonium Iodide and Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Pharmacological Use Key Properties/Applications Side Effects/Challenges
Opratonium Iodide C₁₇H₃₅IN₂O 410.38 Not reported Preclinical investigation Quaternary ammonium structure; potential antimicrobial use None reported (unapproved status)
Dimethylsulphonium Iodide C₂H₇IS 202.05 165 Antibacterial agent High efficacy against S. aureus Limited toxicity data
Methyl Iodide CH₃I 141.94 -41.5 (liquid) Environmental studies Major marine emission source Ozone-depleting potential
Potassium Iodide KI 166.00 681 Thyroid protection, iodine supplementation Rapid absorption; radioprotective Iodism, hypersensitivity
Sodium Iodide NaI 149.89 661 Medical imaging High solubility; radiocontrast agent Radiation exposure risks

Research Findings and Discussion

  • However, its lack of clinical data limits direct therapeutic comparisons .
  • Antimicrobial Potential: While Dimethylsulphonium iodide demonstrates potent antibacterial activity, Opratonium’s efficacy remains unverified, though its amphiphilic structure may enable membrane disruption .
  • Environmental vs. Pharmacological Focus : Methyl iodide’s environmental impact (e.g., ozone depletion) diverges from Opratonium’s exploratory biomedical applications, highlighting functional differences among iodides .
  • Established Medical Use : Potassium and Sodium iodides have decades of clinical use, whereas Opratonium’s unapproved status underscores the need for further pharmacokinetic and safety studies .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Opratonium iodide to ensure structural fidelity and purity?

  • Methodological Answer :

  • Synthesis : Use controlled stoichiometric reactions between the organic opratonium precursor and iodide salts (e.g., potassium iodide) in anhydrous solvents like dimethylformamide (DMF). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Characterization : Employ nuclear magnetic resonance (NMR) for proton and carbon backbone verification, high-performance liquid chromatography (HPLC) with UV detection (254 nm) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. For iodide quantification, use ion-selective electrodes or inductively coupled plasma mass spectrometry (ICP-MS) .
  • Purity Validation : Include elemental analysis (C, H, N, I) and X-ray crystallography for novel crystalline structures. For known compounds, cross-reference with published spectral data .

Q. How can researchers design initial pharmacological profiling studies for Opratonium iodide given its unapproved status and limited mechanistic data?

  • Methodological Answer :

  • In Vitro Screening : Prioritize assays targeting thyroid hormone pathways, such as sodium-iodide symporter (NIS) inhibition/activation in FRTL-5 rat thyroid cells, given iodide’s role in thyroid function .
  • Dose-Response Studies : Use logarithmic concentration ranges (1 nM–100 µM) to evaluate potency and efficacy. Include positive controls (e.g., methimazole for NIS inhibition) .
  • Toxicity Assessment : Conduct MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values. Compare with potassium iodide to isolate opratonium-specific effects .

Advanced Research Questions

Q. What experimental strategies can address contradictions between in vitro and in vivo efficacy data for Opratonium iodide?

  • Methodological Answer :

  • Pharmacokinetic Bridging : Perform parallel in vitro plasma protein binding assays and in vivo bioavailability studies in rodent models. Use LC-MS/MS to quantify plasma and tissue concentrations of Opratonium iodide and its metabolites .
  • Mechanistic Follow-Up : If in vitro NIS activation is observed but absent in vivo, evaluate thyroid-stimulating hormone (TSH) modulation via ELISA and thyroid gland histopathology .
  • Statistical Reconciliation : Apply mixed-effects models to account for interspecies variability and small sample sizes. Pre-register hypotheses to mitigate confirmation bias .

Q. How can researchers resolve uncertainties in Opratonium iodide’s mechanism of action (MOA) given its novel status and lack of prior studies?

  • Methodological Answer :

  • Target Deconvolution : Use affinity chromatography with immobilized Opratonium iodide to isolate binding proteins from thyroid cell lysates. Identify targets via tandem mass spectrometry .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated thyroid follicles to identify differentially expressed genes (e.g., thyroglobulin, TPO). Validate with qPCR .
  • Computational Modeling : Dock Opratonium iodide into NIS or thyroperoxidase (TPO) structures (PDB: 2ZYD) using AutoDock Vina to predict binding affinities .

Q. What methodologies are optimal for studying the bioavailability and tissue distribution of Opratonium iodide, particularly its iodine component?

  • Methodological Answer :

  • Radioisotope Tracing : Synthesize Opratonium iodide with ¹²⁵I and administer intravenously to rodents. Use gamma counters to quantify iodine uptake in thyroid, liver, and kidneys .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of Opratonium iodide in tissue sections with MALDI-TOF. Compare with potassium iodide controls .
  • Ex Vivo Perfusion : Isolate rodent thyroid glands and perfuse with Opratonium iodide to measure iodine incorporation into thyroglobulin .

Data Analysis and Reporting

Table 1 : Key Analytical Techniques for Opratonium Iodide Research

ParameterMethodDetection LimitReference
PurityHPLC-UV (254 nm)0.1%
Iodine QuantificationICP-MS0.01 ppb
Target BindingSurface Plasmon Resonance (SPR)1 nM
Tissue Distribution¹²⁵I Gamma Counting1 Bq/g

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。